2,6-Dichloroisonicotinonitrile

描述

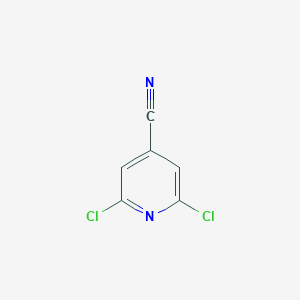

2,6-Dichloroisonicotinonitrile (CAS 32710-65-9) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂ and a molecular weight of 173.00 g/mol. Its structure features chlorine atoms at the 2- and 6-positions of the pyridine ring and a nitrile group at the 4-position (SMILES: C1=C(C=C(N=C1Cl)Cl)C#N) . The compound is primarily used as an intermediate in organic synthesis, particularly for constructing pyridine-based ligands, agrochemicals, and pharmaceuticals. Its dual chlorine substituents enhance electrophilicity, enabling regioselective nucleophilic substitution reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroisonicotinonitrile generally involves the reaction of 2,6-dichloropyridine with sodium cyanide in a suitable solvent . The reaction conditions typically include:

Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reaction is often carried out at elevated temperatures, around 60-80°C.

Purification: The product is purified through extraction and recrystallization processes to obtain a high-purity compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve large-scale production .

化学反应分析

2,6-Dichloroisonicotinonitrile undergoes various chemical reactions due to the presence of reactive chlorine atoms and a nitrile group. Some common reactions include:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of substituted pyridine derivatives.

Coupling Reactions: In the presence of palladium catalysts, this compound can undergo cross-coupling reactions with organoboronic acids to form biaryl compounds.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₄Cl₂N₂

- Molecular Weight : 189.02 g/mol

- Structure : DCIN features a pyridine ring with two chlorine substituents and a nitrile group, which contributes to its reactivity and biological activity.

Synthesis of Pharmaceuticals

DCIN serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex drug molecules. For example, its derivatives have been explored for potential anti-inflammatory and antiviral properties.

Research indicates that DCIN can modulate nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission. Studies have shown that it acts as an allosteric modulator, enhancing acetylcholine responses. Additionally, it has demonstrated enzyme inhibition properties against Hepatitis C virus NS5B polymerase, highlighting its potential in antiviral drug development .

Agrochemical Applications

DCIN is utilized in the synthesis of trifluoromethylpyridines, which are active ingredients in agrochemicals. These compounds are effective in protecting crops from pests and diseases. For instance, treatments with DCIN have been shown to induce plant defense responses, enhancing resistance against pathogens .

Case Study 1: Modulation of Nicotinic Receptors

A study investigated the effects of DCIN on nAChRs in neuronal cells. The results indicated that DCIN significantly enhanced receptor activity, suggesting its potential use in treating neurological disorders characterized by impaired cholinergic signaling.

Case Study 2: Agrochemical Efficacy

In agricultural trials, plants treated with DCIN exhibited increased resistance to fungal infections compared to untreated controls. The compound induced the synthesis of pathogenesis-related proteins, which play a crucial role in plant defense mechanisms .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 2,6-Dichloroisonicotinonitrile | nAChR Modulation | |

| 2,6-Dichloroisonicotinic Acid | Plant Defense Induction | |

| Salicylic Acid | Plant Defense Induction |

Table 2: Synthesis Pathways for DCIN Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| Methyl nicotinate | Nucleophilic Substitution | This compound |

| Cyanoacetamide | Michael Addition | Various pyridine derivatives |

作用机制

The mechanism of action of 2,6-Dichloroisonicotinonitrile is primarily based on its ability to undergo nucleophilic substitution and other chemical transformations. The chlorine atoms and nitrile group provide reactive sites for various chemical reactions, enabling the compound to interact with different molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity .

相似化合物的比较

Halogenated Pyridine Derivatives

2,6-Dichloroisonicotinic Acid (CAS 5398-44-7)

- Molecular Formula: C₆H₃Cl₂NO₂

- Molecular Weight : 192.00 g/mol

- Key Properties: Melting Point: 209–212°C Solubility: Clear in methanol (1% w/v) Assay: ≥97% purity .

- Comparison: Replacing the nitrile group with a carboxylic acid increases hydrogen bonding capacity, raising the melting point and altering reactivity. This compound is suited for esterification or salt formation, unlike the nitrile’s cyano-based transformations .

2,6-Dichloro-5-fluoronicotinic Acid (CAS 1608-26-0)

Functional Group Variants

2,6-Dichloroisonicotinamide (CAS 89281-13-0)

- Molecular Formula : C₆H₄Cl₂N₂O

- Molecular Weight : 191.01 g/mol

- Comparison: The amide group reduces electrophilicity compared to the nitrile, favoring hydrolysis over cyano-specific reactions (e.g., reduction to amines). Commercial pricing differs significantly ($23.00/200 mg vs. $107.00/1 g for the nitrile) .

Methyl 2,6-Dichloroisonicotinate (CAS 42521-09-5)

- Structural Similarity : 0.86 (vs. nitrile)

- Comparison : The ester group offers versatility in nucleophilic acyl substitution but lacks the nitrile’s ability to participate in click chemistry or nitrile-to-amine conversions .

Substituent Effects

2,6-Diethylisonicotinonitrile (CAS 37581-44-5)

- Molecular Formula : C₁₀H₁₂N₂

- Key Difference: Ethyl groups at the 2- and 6-positions are electron-donating, reducing ring electrophilicity and altering solubility (increased lipophilicity) compared to the electron-withdrawing chlorines in 2,6-Dichloroisonicotinonitrile .

Data Tables

Table 1: Physical and Chemical Properties

Table 3: Commercial Availability (Selected)

| Compound | Supplier | Price (USD) | Quantity |

|---|---|---|---|

| This compound | Santa Cruz Bio | $107.00 | 1 g |

| 2,6-Dichloroisonicotinamide | Santa Cruz Bio | $23.00 | 200 mg |

Research Findings

- Synthetic Utility: this compound’s chlorine substituents enable sequential functionalization. For example, one chlorine can be replaced selectively in Suzuki-Miyaura couplings to generate boronic acid derivatives .

- Agrochemical Relevance: Its nitrile group is critical in synthesizing neonicotinoid analogs, leveraging cyano-imidacloprid-like bioactivity .

生物活性

2,6-Dichloroisonicotinonitrile (DCIN) is a compound that has garnered attention for its potential biological activities, particularly in the context of plant defense mechanisms and its applications in agricultural practices. This article delves into the biological activity of DCIN, highlighting its mechanisms, effects on plant systems, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of two chlorine atoms and a nitrile functional group attached to a pyridine ring. Its molecular formula is C7H3Cl2N. The structural features of DCIN are critical for its biological activity, influencing its interaction with various biological targets.

Induction of Plant Defense Responses

Research indicates that DCIN acts as an inducer of plant defense responses similar to its analogs, such as 2,6-dichloroisonicotinic acid (INA). Both compounds have been shown to enhance the synthesis of pathogenesis-related (PR) proteins, which play a pivotal role in plant immunity. Specifically, DCIN has been found to:

- Inhibit Catalase Activity : DCIN binds to soluble salicylic acid-binding proteins in plants, inhibiting catalase activity. This inhibition leads to an increase in reactive oxygen species (ROS), which are essential for activating defense pathways against pathogens .

- Enhance Disease Resistance : The induction of PR proteins correlates with increased resistance to various pathogens, including the tobacco mosaic virus. The effectiveness of DCIN in enhancing disease resistance has been demonstrated through dose-response studies .

Comparative Studies on Biological Activity

A comparative analysis was conducted to evaluate the biological activity of DCIN against other known inducers like INA and salicylic acid (SA). The findings are summarized in the following table:

| Compound | Mechanism of Action | Effect on PR Protein Expression | Pathogen Resistance |

|---|---|---|---|

| DCIN | Inhibits catalase | Significant increase | High |

| INA | Inhibits catalase | Significant increase | High |

| SA | Binds SA receptor | Moderate increase | Moderate |

This table illustrates that while all three compounds enhance PR protein expression and pathogen resistance, DCIN and INA exhibit a more pronounced effect compared to SA.

Field Trials

Field trials have demonstrated that applications of DCIN at concentrations around 100 mg/L significantly reduce the incidence and severity of diseases such as purple blotch in crops. These trials support the compound's practical utility in agricultural settings for disease management .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloroisonicotinonitrile, and how can purity be validated?

- Methodological Answer : Common synthetic routes involve chlorination of isonicotinonitrile derivatives using agents like POCl₃ or SOCl₂ under controlled conditions. Purification typically employs recrystallization or column chromatography. Purity validation requires NMR (¹H/¹³C), HPLC, and mass spectrometry. Cross-referencing spectral data with databases like NIST ensures accuracy . Detailed experimental protocols must be documented to ensure reproducibility, including reagent ratios, reaction times, and purification steps .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills or exposure. Toxicity data (e.g., LD₅₀) should inform risk assessments, and waste must be segregated for professional disposal . Safety sheets (SDS) should be consulted for hazard-specific first aid measures .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography confirms molecular geometry, while IR spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹). Computational methods (DFT) model electronic properties, such as HOMO-LUMO gaps, to predict reactivity. Compare experimental and calculated spectra to validate results .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities or tautomeric forms. Use high-resolution MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to assign signals. Replicate synthesis under inert atmospheres to rule out oxidation artifacts. Cross-validate with independent techniques like X-ray diffraction .

Q. What strategies optimize reaction yields in halogenation steps for this compound synthesis?

- Methodological Answer : Screen catalysts (e.g., FeCl₃) and solvents (DMF, DCM) to enhance chlorination efficiency. Kinetic studies (e.g., in situ monitoring via FTIR) identify optimal reaction times. Post-reaction quenching with ice-water minimizes byproducts. Statistical optimization (e.g., DOE) can balance variables like temperature and stoichiometry .

Q. How does this compound interact in redox reactions, and what analytical methods track these processes?

- Methodological Answer : Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy monitors electron transfer using indicators like 2,6-DCPIP. Computational modeling (e.g., Marcus theory) predicts electron-transfer rates. Validate mechanisms with isotopic labeling (e.g., ¹⁵N) or trapping intermediates at low temperatures .

Q. What statistical approaches are recommended for validating reproducibility in studies involving this compound?

- Methodological Answer : Use ANOVA to assess batch-to-batch variability and establish confidence intervals for key metrics (e.g., yield, purity). Include negative controls and triplicate experiments. Data visualization (e.g., Bland-Altman plots) highlights systematic errors. Transparent reporting of outliers and exclusion criteria is critical .

属性

IUPAC Name |

2,6-dichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUKLHWINORBTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352877 | |

| Record name | 2,6-dichloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32710-65-9 | |

| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032710659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dichloroisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloroisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8X86WF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。